

Structure Elucidation of 4-Bromo-3-methoxyphenol Benzyl Ether: A Technical Guide

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Compound of Interest

Compound Name: 4-BROMO-3-METHOXYPHENOL
BENZYL ETHER

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of **4-bromo-3-methoxyphenol benzyl ether**. The document details the synthesis, and spectroscopic characterization of this compound, presenting data in a clear and accessible format for researchers and professionals in the field of drug development and organic chemistry.

Chemical Structure and Properties

4-Bromo-3-methoxyphenol benzyl ether is an aromatic ether with the chemical formula $C_{14}H_{13}BrO_2$ and a molecular weight of 293.16 g/mol [\[1\]](#) Its structure combines a substituted phenolic moiety with a benzyl protecting group.

Synonyms: 1-((4-Bromo-3-methoxyphenoxy)methyl)benzene, 5-Benzyloxy-2-bromoanisole, 4-Benzyloxy-1-bromo-2-methoxybenzene [\[1\]](#) CAS Number: 171768-67-5 [\[1\]](#)

Physicochemical Properties

A summary of the key physicochemical properties of **4-bromo-3-methoxyphenol benzyl ether** is provided in the table below.

Property	Value
Molecular Formula	C ₁₄ H ₁₃ BrO ₂
Molecular Weight	293.16 g/mol
Boiling Point	377.8 °C at 760 mmHg[1]
Density	1.367 g/cm ³ [1]
Flash Point	166.1 °C[1]

Synthesis

The synthesis of **4-bromo-3-methoxyphenol benzyl ether** is achieved via a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. In this case, 4-bromo-3-methoxyphenol is deprotonated by a weak base, typically potassium carbonate, to form the corresponding phenoxide. This phenoxide then reacts with benzyl bromide to yield the target ether.

Experimental Protocol: Williamson Ether Synthesis

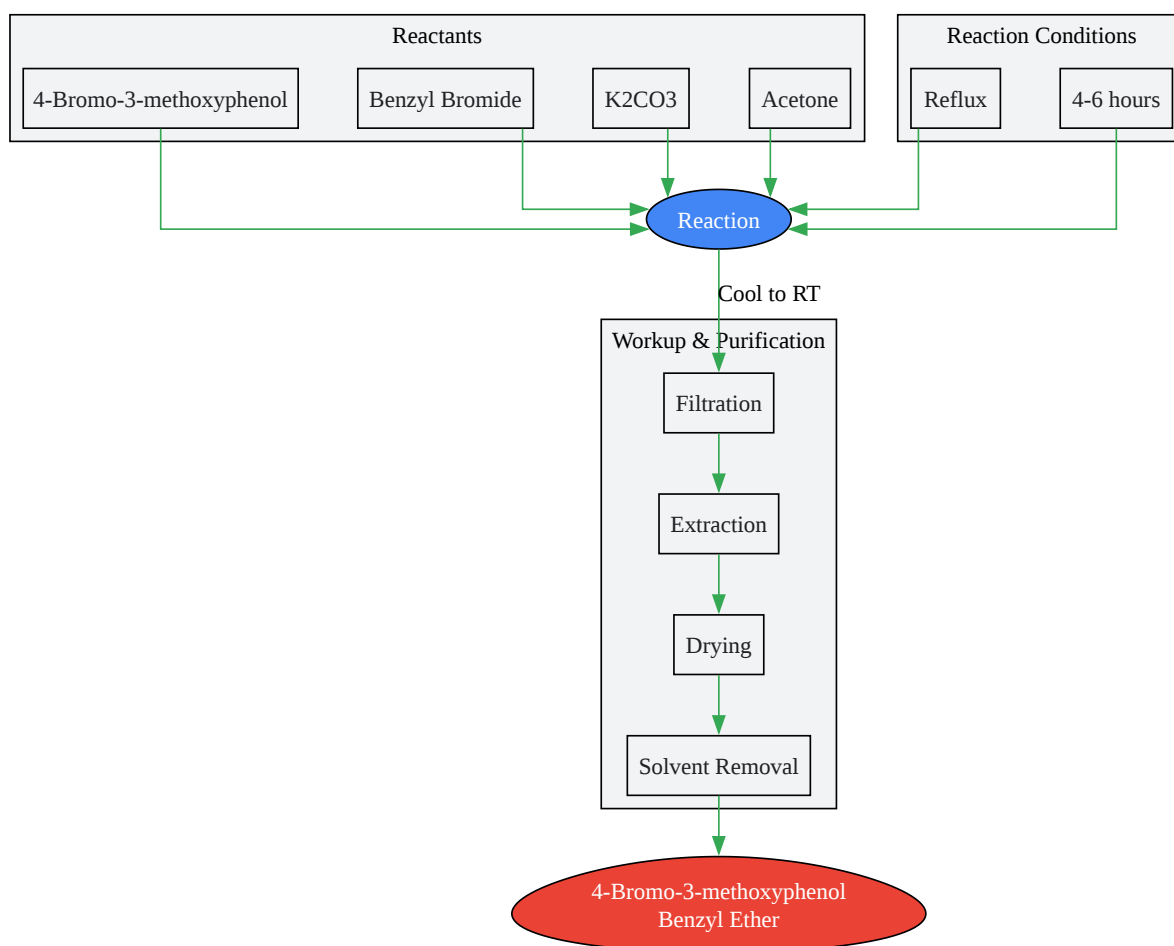
Materials:

- 4-bromo-3-methoxyphenol
- Benzyl bromide
- Anhydrous potassium carbonate (K₂CO₃)
- Acetone (anhydrous)
- Dichloromethane (CH₂Cl₂)
- Brine solution
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a solution of 4-bromo-3-methoxyphenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
- Stir the mixture vigorously at room temperature for 30 minutes to facilitate the formation of the phenoxide.
- Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Dissolve the crude product in dichloromethane and wash with water and then brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified **4-bromo-3-methoxyphenol benzyl ether**.

Synthesis Workflow



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Caption: Williamson Ether Synthesis Workflow.

Structure Elucidation via Spectroscopic Methods

The structure of **4-bromo-3-methoxyphenol benzyl ether** is confirmed through a combination of spectroscopic techniques, including ^1H NMR, ^{13}C NMR, IR spectroscopy, and mass spectrometry.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts for **4-bromo-3-methoxyphenol benzyl ether** are summarized below.

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~7.45 - 7.30	m	5H	Ar-H (benzyl)
~7.15	d	1H	Ar-H
~6.85	d	1H	Ar-H
~6.70	dd	1H	Ar-H
~5.10	s	2H	O-CH ₂ -Ph
~3.85	s	3H	O-CH ₃

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are presented in the following table.

Chemical Shift (δ , ppm)	Assignment
~157	C-O (aromatic)
~150	C-O (aromatic)
~136	C (quaternary, benzyl)
~133	C-H (aromatic)
~129	C-H (aromatic, benzyl)
~128	C-H (aromatic, benzyl)
~127	C-H (aromatic, benzyl)
~115	C-H (aromatic)
~112	C-Br (aromatic)
~105	C-H (aromatic)
~71	O-CH ₂ -Ph
~56	O-CH ₃

Infrared (IR) Spectroscopy

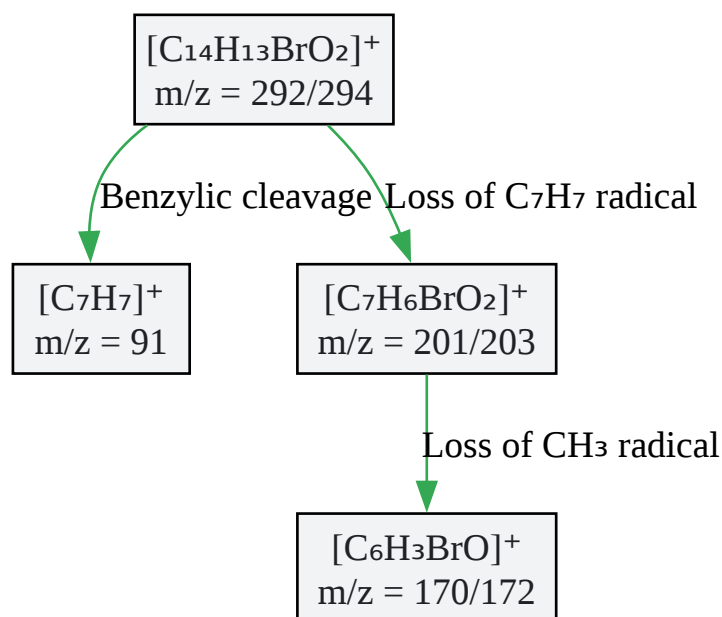
The IR spectrum is used to identify the functional groups present in the molecule. Key characteristic absorption bands for **4-bromo-3-methoxyphenol benzyl ether** are expected at the following wavenumbers.

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
~3100-3000	C-H stretch	Aromatic
~2950-2850	C-H stretch	Aliphatic (CH ₂ , CH ₃)
~1600, ~1480	C=C stretch	Aromatic ring
~1250	C-O stretch	Aryl ether
~1050	C-O stretch	Alkyl ether
~750-700	C-H bend	Aromatic (out-of-plane)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) for **4-bromo-3-methoxyphenol benzyl ether** would be observed at m/z 292 and 294 with an approximate 1:1 ratio, characteristic of the presence of a single bromine atom.

Predicted Fragmentation Pathway:



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Caption: Predicted Mass Spectrometry Fragmentation.

A prominent peak is expected at m/z 91, corresponding to the tropylium ion ($[C_7H_7]^+$), which is a very stable fragment formed by the cleavage of the benzyl group. Another significant fragment would be observed at m/z 201/203, resulting from the loss of the benzyl radical.

Applications in Research and Drug Development

4-Bromo-3-methoxyphenol benzyl ether serves as a versatile intermediate in organic synthesis. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, while the methoxy and benzyloxy groups can be selectively cleaved if necessary. These characteristics make it a valuable building block for the synthesis of more complex molecules with potential applications in the pharmaceutical and agrochemical industries.^[1]

Conclusion

The structure of **4-bromo-3-methoxyphenol benzyl ether** can be unequivocally determined through a combination of synthetic methodology and spectroscopic analysis. The Williamson ether synthesis provides a reliable route for its preparation. The predicted 1H NMR, ^{13}C NMR, IR, and mass spectral data are consistent with the proposed structure and provide a comprehensive fingerprint for its identification. This guide serves as a valuable resource for chemists involved in the synthesis and characterization of novel organic compounds for various applications.

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References

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